

Physical and chemical properties of 2-methyl-1,2,3,4-tetrahydroquinoline

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinoline

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An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1,2,3,4-tetrahydroquinoline

Introduction

2-Methyl-1,2,3,4-tetrahydroquinoline, also known as tetrahydroquinoline, is a heterocyclic organic compound that serves as a vital structural motif in medicinal chemistry and a versatile intermediate in organic synthesis. As a derivative of tetrahydroquinoline, it features a bicyclic structure where a benzene ring is fused to a fully saturated pyridine ring, with a methyl group at the 2-position. This substitution introduces a chiral center, making the molecule a subject of interest in stereoselective synthesis and the development of enantiomerically pure pharmaceuticals.^[1] Its significance lies in its prevalence as a core scaffold in a wide array of biologically active molecules, including those with anticancer properties.^{[2][3]} This guide provides a comprehensive overview of its molecular structure, physical and chemical properties, spectroscopic signature, synthesis protocols, and applications for researchers and drug development professionals.

Molecular Structure and Stereochemistry

The fundamental structure of 2-methyl-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with a methyl substituent at the C2 position of the saturated heterocyclic ring. This substitution creates a stereocenter, meaning the compound exists as a pair of enantiomers: (R)-2-methyl-1,2,3,4-tetrahydroquinoline and (S)-2-methyl-1,2,3,4-tetrahydroquinoline.^{[1][4]} The stereochemistry of this center is often critical for the biological

activity of its derivatives, making enantioselective synthesis a key consideration in its application.

Figure 1: Molecular structure of 2-methyl-1,2,3,4-tetrahydroquinoline with chiral center (*).

Physical Properties

2-Methyl-1,2,3,4-tetrahydroquinoline is typically a colorless to light yellow oily liquid at room temperature.^[5] Its physical characteristics are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₃ N	[6]
Molar Mass	147.22 g/mol	[4][6]
Appearance	Colorless to light yellow liquid/oil	[1][5]
Boiling Point	125 °C at 17 Torr (22.7 hPa)	[1]
Solubility	Poorly soluble in water; soluble in organic solvents such as ethanol and ether.	[5]
CAS Number	25448-05-9 (racemic mixture)	[6]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of 2-methyl-1,2,3,4-tetrahydroquinoline.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the benzene ring would appear as a complex multiplet in the range of δ 6.5-7.2 ppm. The single proton on the nitrogen (N-H) would likely appear as a broad singlet. The aliphatic protons on the saturated ring (at C2, C3, and C4) would resonate in the upfield region (δ 1.5-3.5 ppm), with the proton at the chiral C2 center appearing as a multiplet. The methyl group protons would give a characteristic doublet signal further upfield (around δ 1.2 ppm) due to coupling with the adjacent C2 proton.

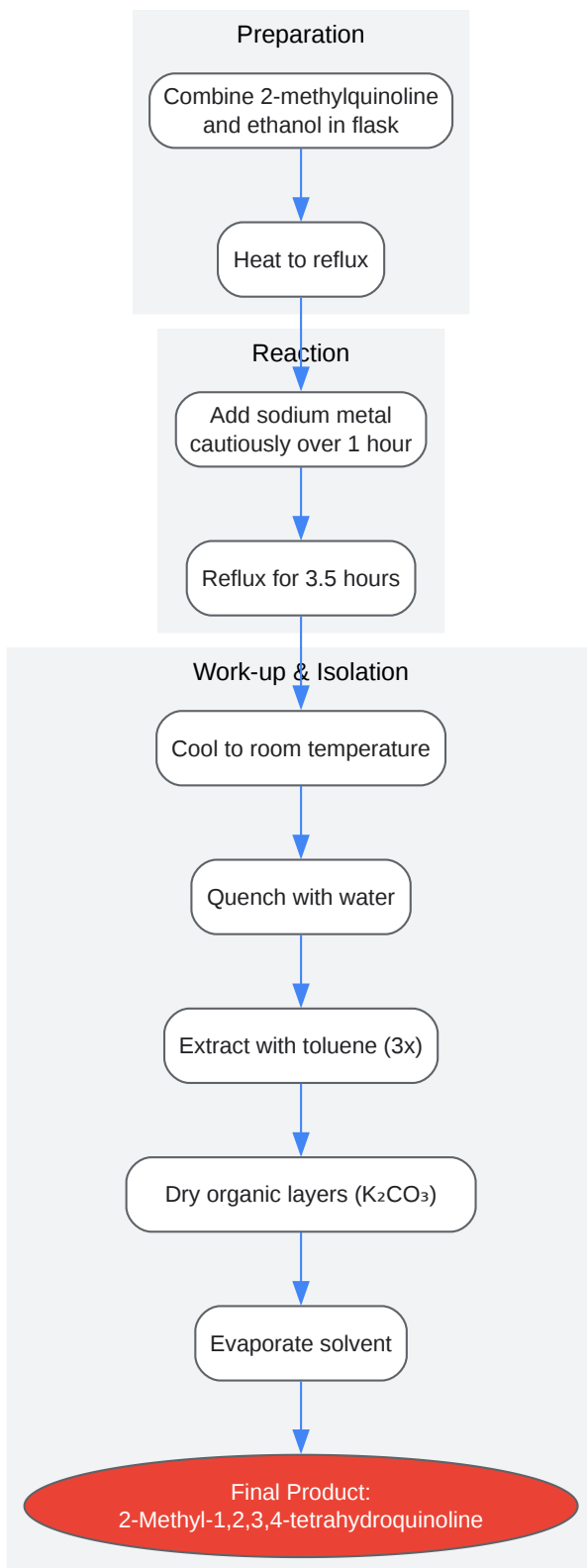
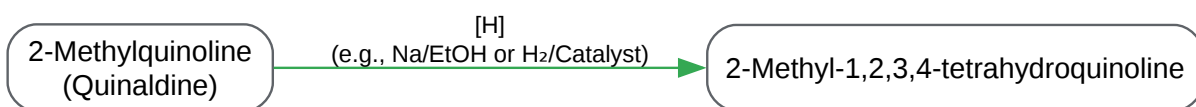
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display ten distinct signals. Four signals would be in the aromatic region (δ 110-150 ppm). The remaining six signals corresponding to the aliphatic carbons of the saturated ring and the methyl group would appear in the upfield region (δ 20-60 ppm).
- IR (Infrared Spectroscopy): The IR spectrum would feature a characteristic N-H stretching band around 3300-3400 cm⁻¹, indicative of the secondary amine. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.^[6]
- MS (Mass Spectrometry): In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z = 147. A prominent fragment is typically observed at m/z = 132, which corresponds to the loss of the methyl group ([M-15]⁺), a characteristic fragmentation pattern for this molecule.^[6]

Chemical Properties and Reactivity

The chemical behavior of 2-methyl-1,2,3,4-tetrahydroquinoline is primarily dictated by the secondary amine within the heterocyclic ring.

- Basicity: The nitrogen atom has a lone pair of electrons, rendering the molecule basic and allowing it to react with acids to form salts.
- N-Alkylation and N-Acylation: As a secondary amine, the nitrogen is nucleophilic and can readily undergo reactions such as alkylation with alkyl halides or acylation with acyl chlorides or anhydrides. This reactivity is crucial for building more complex molecular architectures.^[7]
- Oxidation: The tetrahydroquinoline ring can be oxidized to its aromatic counterpart, 2-methylquinoline (quinaldine), under appropriate conditions. This dehydrogenation is a key transformation in synthetic chemistry.

A primary route for its synthesis is the reduction of the corresponding aromatic quinoline.



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